N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide - 1365963-80-9

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide

Catalog Number: EVT-1692471
CAS Number: 1365963-80-9
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the benzoxazole ring: This can be achieved by reacting a substituted ortho-aminophenol with a suitable carboxylic acid derivative (e.g., acyl chloride, anhydride) in the presence of a dehydrating agent. [, ]
  • Introduction of the 2-chloropropanamide moiety: This step would involve reacting the synthesized benzoxazole derivative with 2-chloropropionic acid or its corresponding acyl chloride in the presence of a base. []
Chemical Reactions Analysis
  • Electrophilic aromatic substitution: The benzene rings can undergo electrophilic substitution reactions at the activated positions. [, ]
  • Nucleophilic substitution: The chlorine atom in the 2-chloropropanamide moiety can be replaced by other nucleophiles. []
Applications
  • Drug discovery: N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide could be investigated for its potential as a lead compound in the development of novel therapeutic agents targeting various diseases such as infections, cancer, and inflammation. [, , , , , ]
  • Material science: Benzoxazole derivatives have been explored for their applications in organic electronics and photonics. N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide could be further investigated for its potential in these fields. []

1. [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) []

    Compound Description: MK-4305 is a potent dual orexin receptor antagonist. It was developed for the treatment of insomnia and is currently being tested in phase III clinical trials. MK-4305 exhibits improved oral pharmacokinetics compared to earlier analogs due to a 7-methyl substitution on the diazepane core. It also avoids the formation of reactive metabolites by replacing a fluoroquinazoline ring with a chlorobenzoxazole. []

2. 5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphirin []

    Compound Description: This compound is a porphyrin derivative that has been investigated for its coordination properties with cobalt, copper, and zinc acetates. Copper and cobalt complexes of this porphyrin exhibited bacteriostatic resistance against Staphylococcus aureus and Escherichia coli, making them promising for surface modification of polypropylene materials. []

3. N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) []

    Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. It displays good oral pharmacokinetic properties, making it a promising candidate for the treatment of acute myeloid leukemia (AML). It is currently in phase II clinical trials. []

4. 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile []

    Compound Description: The crystal structure of this compound reveals intramolecular and intermolecular hydrogen bonding interactions. The molecule contains a benzoxazole ring, a thiophene ring, and a cyclohexylamino group. []

Properties

CAS Number

1365963-80-9

Product Name

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloropropanamide

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

InChI

InChI=1S/C16H13ClN2O2/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,18,20)

InChI Key

MSTDEYKJLXXEKY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)Cl

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.